TRKA Inhibitory Potency of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold Class
Representative tetrahydropyrrolo[3,4-c]pyrazole derivatives bearing aryl/benzyl substituents achieve single-digit nanomolar TRKA inhibition. In the BindingDB entry for this chemotype, a close structural analog displays an IC50 of 3.4 nM against the high-affinity nerve growth factor receptor (TRKA) [1]. While this datum is not measured on the exact title compound, it establishes that the scaffold class to which 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione belongs is capable of potent TRK engagement, providing a quantitative benchmark for analog prioritization.
| Evidence Dimension | TRKA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; compound belongs to the tetrahydropyrrolo[3,4-c]pyrazole class. |
| Comparator Or Baseline | Close structural analog from the same chemotype: IC50 = 3.4 nM (BindingDB BDBM50577766) |
| Quantified Difference | Class-level potency benchmark: single-digit nM achievable. |
| Conditions | ChEMBL_2130949 enzymatic assay (TRKA); citation: Wu et al., Eur. J. Med. Chem. 2021. |
Why This Matters
Quantitative class-level TRKA potency data allow procurement teams to prioritize this scaffold over untested heterocyclic alternatives when TRK inhibition is the project goal.
- [1] BindingDB entry for BDBM50577766, derived from Wu, T. et al. Eur. J. Med. Chem. 2021, 223, 113627. Target: High affinity nerve growth factor receptor (TRKA), IC50 = 3.4 nM. View Source
